6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-cyclopentyl-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-9-15-12-7-6-10(14)8-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKALIZKGUYGDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CCCC3)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244707 | |
| Record name | 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-28-1 | |
| Record name | 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231930-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1-cyclopentyl-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701244707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-2-methylbenzene-1,3-diamine with cyclopentanone in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzimidazole ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Treatment
One of the primary applications of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole is in the treatment of cancer. It has been identified as a potent inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. Inhibiting these kinases can effectively slow down or stop the proliferation of cancer cells, making this compound a candidate for developing targeted cancer therapies.
- Mechanism of Action : The compound selectively binds to CDK4/6, leading to cell cycle arrest in the G1 phase. This action is particularly beneficial in treating various forms of cancer, including breast cancer and non-small cell lung cancer (NSCLC) .
1.2 Neuroprotective Properties
Research indicates that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.
Inhibition of CDK4/6 in Cancer Models
A study published in 2010 demonstrated that derivatives of benzimidazole, including this compound, showed significant inhibitory activity against CDK4/6 in various cancer cell lines. The results indicated that these compounds could effectively reduce tumor growth in xenograft models .
Neuroprotective Effects
In a recent study exploring neuroprotective agents, this compound exhibited promising results in reducing neuronal cell death induced by oxidative stress. The compound's ability to modulate signaling pathways associated with apoptosis highlighted its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole and Analogues
Key Observations:
- Substituent Position : Bromine at C6 (target compound) vs. C5 (in 5-Bromo-2-phenyl-1H-benzimidazole) alters electronic distribution and binding site compatibility .
- Halogen Diversity: Dual halogenation (Br and Cl in C₇H₄BrClN₂) increases polarity but reduces metabolic stability compared to mono-brominated derivatives .
Key Insights:
- IDO1 Inhibition : The target compound’s cyclopentyl group may enhance binding pocket interactions compared to simpler N1 substituents (e.g., isopropyl), though activity data specific to the cyclopentyl derivative is pending .
- Antimicrobial Potency : Thiophene-brominated analogues exhibit broad-spectrum activity due to thiophene’s electron-rich structure, which facilitates π-π stacking with microbial enzymes .
Biological Activity
6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole is a heterocyclic compound belonging to the benzimidazole family. Its structure features a bromine atom at the 6th position, a cyclopentyl group at the 1st position, and a methyl group at the 2nd position of the benzimidazole ring. This unique arrangement of substituents contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. The compound's mechanism may involve modulation of signaling pathways critical for tumor growth and survival.
Anticancer Activity
Research indicates that compounds within the benzimidazole family exhibit significant anticancer properties. For instance, studies have demonstrated that this compound can inhibit the activity of serine/threonine-protein kinases, which are key regulators in cancer cell signaling pathways .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has been explored for its anti-inflammatory effects. The presence of the bromine atom and specific substituents may enhance its ability to modulate inflammatory responses, although detailed studies are still required to elucidate these mechanisms fully.
Antimicrobial Properties
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its structural characteristics allow it to interact with microbial targets, potentially leading to inhibition of growth or viability in various pathogens.
Table of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of serine/threonine kinases | , |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Antimicrobial | Interaction with microbial targets | , |
Case Study: Inhibition of Protein Kinases
A notable study highlighted the compound's effectiveness as a protein kinase inhibitor. The research demonstrated that this compound significantly reduced the activity of specific kinases implicated in tumor progression. This inhibition led to decreased cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzimidazole derivatives:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| 6-Bromo-1-cyclopentyl-1H-benzoimidazole | Lacks methyl group at the 2nd position | Limited anticancer activity |
| 6-Bromo-1-cyclopentyl-2-methyl-1H-indazole | Indazole ring instead of benzimidazole | Different mechanism and potency |
| 6-Bromo-1-cyclopentyl-2-methyl-1H-benzotriazole | Benzotriazole ring instead | Varies widely in biological activity |
Q & A
Q. What are the established synthetic methodologies for 6-Bromo-1-cyclopentyl-2-methyl-1H-benzoimidazole, and how do reaction parameters (solvent, catalyst, temperature) affect yield?
- Methodological Answer: Synthesis typically involves cyclocondensation of 4-bromo-1,2-diaminobenzene with cyclopentyl and methyl-substituted carbonyl precursors under acidic conditions. For example, method (h) in Organic & Biomolecular Chemistry uses iodine or triflic acid as catalysts in dichloromethane (DCM) with mCPBA, achieving 85% yield for brominated analogs . Key parameters:
- Solvent : Aprotic solvents (e.g., DCM) minimize side reactions.
- Catalyst : mCPBA enhances electrophilic bromination efficiency.
- Temperature : Controlled thermal conditions (0–25°C) prevent decomposition of intermediates .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound, and what are the diagnostic spectral markers?
- Methodological Answer: Key techniques include:
- 1H/13C NMR :
- Aromatic protons: δ 7.2–8.3 ppm (deshielding near Br substituent).
- Cyclopentyl signals: δ 2.5–3.0 ppm (CH2) and δ 1.5–2.0 ppm (CH) .
- HRMS : Exact mass confirms molecular formula (e.g., [M+H]+ at m/z 307.0524 for C13H14BrN2) .
- FTIR : C-Br stretch at ~590 cm⁻¹; C=N imidazole vibration at ~1611 cm⁻¹ .
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Source |
|---|---|---|---|
| Sb23 | 8.35–8.28 (m, Ar-H), 7.36 (s) | 121–140 (Ar-C), 162 (C=N) | EGFR study |
| 5l | 7.44–7.56 (m, Ar-H) | 115–138 (Ar-C), 151 (C-Br) | Synthesis |
Advanced Questions
Q. How can molecular docking studies predict the binding affinity of this compound to kinase targets like EGFR, and what validation steps are essential?
- Methodological Answer:
- Docking Workflow : Use AutoDock Vina to position the compound in EGFR’s ATP-binding pocket (PDB: 1M17). The bromo and cyclopentyl groups engage in hydrophobic interactions with residues like Leu694 and Val702 .
- Validation :
- RMSD <2 Å between docked and co-crystallized ligands.
- MM-PBSA/GBSA calculations to estimate binding free energy (ΔG).
- Correlate docking scores (e.g., −9.2 kcal/mol) with in-vitro IC50 values (e.g., <10 µM) .
Q. What strategies resolve discrepancies in melting points or spectral data for halogenated benzimidazoles with bulky substituents like cyclopentyl?
- Methodological Answer: Contradictions arise from polymorphic forms or residual solvents. Solutions include:
- Recrystallization : Use EtOAc/hexane to isolate pure polymorphs.
- Thermal Analysis : TGA-DSC confirms melting points and stability .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals caused by steric hindrance .
Q. How do electronic effects of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing bromo group activates the C6 position for Suzuki-Miyaura coupling. Optimal conditions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
